N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c1-13(19,9-18-23(20,21)7-6-14(15,16)17)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,18-19H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIUARCNNDYDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC(F)(F)F)(C1=CC2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction.
Attachment of Trifluoropropane Sulfonamide: The final step involves the sulfonation of the intermediate compound with trifluoropropane sulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield benzofuran-2-yl ketones, while substitution reactions can introduce halogens or nitro groups onto the benzofuran ring .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
EPZ015866: A PRMT5 Inhibitor with Hydroxypropyl-Sulfonamide Motif
Structural Similarities :
- Both compounds share a hydroxypropyl chain and sulfonamide group.
- EPZ015866 incorporates a cyclobutylamino-isoquinoline group instead of benzofuran.
Functional Differences :
- Target Specificity: EPZ015866 inhibits PRMT5, blocking NF-κB signaling and osteoclast differentiation, with IC₅₀ values in the nanomolar range .
Table 1: Structural and Functional Comparison
Patent Compound N-((1S,3R,4R)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide
Structural Similarities :
- Both compounds feature a trifluoropropylsulfonamide group, suggesting shared metabolic stability and resistance to oxidative degradation.
Functional Differences :
Table 2: Trifluoropropylsulfonamide Derivatives
(S)-2-(Butylamino)-N-(3-Cycloheptylpropyl)-3-(1H-Indol-3-yl)propanamide
Structural Similarities :
- Both compounds contain sulfonamide-like polar groups (amide in this case) and bulky hydrophobic substituents (indole vs. benzofuran).
Functional Differences :
- Target Interaction : The indole group in this compound may favor serotonin receptor interactions, whereas the target’s benzofuran could prioritize aromatic stacking in enzyme active sites.
- Synthetic Flexibility: The cycloheptylpropyl chain in this analog highlights the role of aliphatic substituents in modulating pharmacokinetics, a feature less pronounced in the target compound .
Key Implications of Structural Variations
- Benzofuran vs. Isoquinoline: Benzofuran’s smaller aromatic system may reduce steric hindrance, improving binding to compact active sites (e.g., PRMT5) .
- Trifluoromethyl Group: Enhances metabolic stability compared to non-fluorinated analogs, as seen in pesticides and pharmaceuticals .
- Hydroxypropyl Chain : Increases solubility but may limit membrane permeability compared to purely hydrophobic chains in compounds like PPAP .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for various pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₄H₁₈F₃N₁O₃S
- IUPAC Name: this compound
This compound features a benzofuran moiety, which is significant for its biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit promising anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For instance:
- In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study: A derivative similar to this compound demonstrated an IC50 value of 58 µM against MCF-7 breast cancer cells, indicating moderate efficacy in inhibiting cell proliferation .
Anti-inflammatory Properties
Benzofuran compounds are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators such as TNF-α and IL-6.
- Research Findings: A related benzofuran derivative was shown to significantly reduce the levels of nitric oxide and prostaglandin E2 in LPS-stimulated macrophages .
Antimicrobial Activity
The antimicrobial potential of benzofurans has been extensively studied. The sulfonamide group in this compound may enhance its activity against various pathogens.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in E. coli and S. aureus | |
| Fungi | Moderate antifungal activity against C. albicans |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Interaction with Cellular Targets: The benzofuran moiety allows for interactions with DNA and RNA synthesis pathways, potentially leading to cell cycle arrest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
